Chevalone E belongs to the class of meroditerpenoids, which are hybrid compounds that combine terpenoid structures with other functional groups. Its classification is significant due to its biosynthetic origins and the implications for its biological activity.
The synthesis of Chevalone E involves a series of enzymatic reactions facilitated by specific genes within the Aspergillus versicolor genome. The key steps include:
Chevalone E exhibits a complex molecular structure characterized by multiple rings and functional groups. The molecular formula is , indicating significant unsaturation and functionalization.
Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to elucidate the structure of Chevalone E, revealing:
Chevalone E participates in various chemical reactions that enhance its structural complexity and potential applications:
The mechanism of action for Chevalone E involves its interaction with cellular targets, particularly in cancer cells.
Chevalone E exhibits several notable physical and chemical properties:
Chevalone E has several promising applications:
Chevalone E, a bioactive meroterpenoid, originates from cryptic biosynthetic gene clusters (BGCs) in marine-derived Aspergillus versicolor. Due to transcriptional silencing under standard laboratory conditions, these BGCs require specialized activation strategies. Heterologous expression in genetically tractable hosts like Aspergillus nidulans has proven instrumental in elucidating the chevalone E pathway. This approach involves transferring the entire BGC—spanning polyketide synthase (PKS), terpene cyclase, and tailoring enzymes—into a dereplicated A. nidulans strain (lacking native secondary metabolite genes). For example, the che cluster (∼45 kb) from A. versicolor was expressed in A. nidulans, leading to the de novo production of chevalone E and intermediates absent in wild-type cultures [3] [10]. This platform leverages A. nidulans's efficient protein-folding machinery and precursor supply (e.g., acetyl-CoA, geranylgeranyl diphosphate), overcoming limitations in the native host [1] [10]. Key technical advances include:
Table 1: Key Genes in the Chevalone E Biosynthetic Cluster
Gene | Function | Domain Architecture | Expression Host |
---|---|---|---|
cheA | Polyketide synthase | KS-AT-ACP-ACP-TE | A. nidulans |
cheB | Terpene cyclase | Class I diterpene cyclase | A. nidulans |
cheC | Cytochrome P450 oxidase | CYP450 domain | A. nidulans |
cheD | FAD-dependent dehydrogenase | Rossmann fold | A. nidulans |
cheR | Transcriptional regulator | Zn₂Cys₆ DNA-binding domain | A. nidulans |
Chevalone E biosynthesis merges polyketide and terpenoid building blocks through a convergent enzymatic cascade:
Table 2: Enzymatic Reactions in Chevalone E Assembly
Step | Enzyme | Reaction Type | Substrate | Product |
---|---|---|---|---|
1 | CheA | Polyketide synthesis | Malonyl-CoA | Triacetic acid lactone |
2 | CheP | Prenylation | Tetraketide + GGPP | Prenylated meroterpenoid |
3 | CheB | Carbocation cyclization | Prenylated intermediate | Tricyclic scaffold |
4 | CheC | Hydroxylation | Scaffold | C-14 hydroxy derivative |
5 | CheM | Epoxidation | Dihydroxy intermediate | Chevalone E epoxide |
Dehydrogenases are pivotal in the late-stage functionalization of chevalone E precursors. In the che cluster, CheD (an aldehyde dehydrogenase, ALDH) oxidizes the aldehyde intermediate at C-1 to a carboxylate, enabling lactone formation. Structural analysis reveals CheD's Rossmann fold facilitates NAD⁺-dependent hydride transfer, converting 3-hydroxy aldehyde to 3-hydroxy acid [6] [9]. This step prevents aldehyde accumulation, which could cause cellular electrophilic stress and DNA damage. Notably, ALDHs like CheD exhibit dual protective roles:
Chevalone E belongs to a broader family of fungal meroterpenoids with divergent biosynthetic themes. Comparing the che cluster to other characterized BGCs reveals conserved and unique features:
Regulatory Strategies: The Zn₂Cys₆ regulator CheR activates the che cluster under salt stress, analogous to laeA in terretonin biosynthesis. In contrast, ophiobolin production is controlled by G-protein-coupled receptors [3] [8].
Dehydrogenase Diversity: ALDHs in chevalone E (CheD) and sartorypyrones (SpyD) both oxidize aldehydes but differ in substrate specificity. CheD prefers aliphatic aldehydes, while SpyD processes aromatic aldehydes [10].
Table 3: Comparative Features of Fungal Meroterpenoid Pathways
Meroterpenoid | Producer Fungus | Core Scaffold | Key Oxidoreductase | Inducing Condition |
---|---|---|---|---|
Chevalone E | Aspergillus versicolor | 6/7/5 Tricyclic | ALDH (CheD) | High salinity |
Ophiobolin A | Aspergillus ustus | 5/8/5 Tricyclic | SDR (OblD) | Co-cultivation |
Terretonin | Aspergillus terreus | 3/5/7/5 Tetracyclic | CYP450 (TrnP) | Light exposure |
Ascochlorin | Acremonium sclerotigenum | Phenolic diterpene | FAD-oxidase (AscF) | Epigenetic modulation |
The chevalone E pathway exemplifies nature's branching logic, where shared precursors (e.g., GGPP) undergo lineage-specific modifications to yield structurally distinct metabolites [7].
Listed Compounds: Chevalone E, Triacetic acid lactone, Ophiobolin A, Terretonin, Ascochlorin, Sartorypyrone
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